(4,4,5,5,6,6,7,7,7-Nonafluoro-2-iodoheptyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,4,5,5,6,6,7,7,7-Nonafluoro-2-iodoheptyl)benzene is a fluorinated organic compound characterized by the presence of a benzene ring and a highly fluorinated alkyl chain with an iodine atom. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4,5,5,6,6,7,7,7-Nonafluoro-2-iodoheptyl)benzene typically involves the reaction of a fluorinated alkyl iodide with a benzene derivative. One common method is the nucleophilic substitution reaction, where the iodine atom in the fluorinated alkyl iodide is replaced by a benzene ring under specific conditions. For example, the reaction can be carried out in the presence of a Lewis acid catalyst to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
(4,4,5,5,6,6,7,7,7-Nonafluoro-2-iodoheptyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydrogen, resulting in deiodination.
Reduction Reactions: The compound can undergo reduction reactions to form various products, depending on the reducing agents used.
Epoxide Ring Opening: In the presence of nucleophiles and Lewis acids, the compound can participate in epoxide ring-opening reactions.
Common Reagents and Conditions
Common reagents used in these reactions include tributyltin hydride (Bu3SnH) and benzoyl peroxide (Bz2O2) for deiodination, as well as methanol, acetone, thiourea, morpholine, and sodium azide for epoxide ring-opening reactions .
Major Products Formed
The major products formed from these reactions include deiodinated derivatives and secondary alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4,4,5,5,6,6,7,7,7-Nonafluoro-2-iodoheptyl)benzene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Mechanism of Action
The mechanism of action of (4,4,5,5,6,6,7,7,7-Nonafluoro-2-iodoheptyl)benzene involves its interaction with various molecular targets and pathways. The highly fluorinated alkyl chain and iodine atom contribute to its reactivity and ability to participate in substitution and reduction reactions. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing biological processes and pathways .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide: Similar in structure but lacks the benzene ring.
4,4,5,5,6,6,7,7,7-Nonafluoro-1,2-heptadiene: Contains a similar fluorinated alkyl chain but has a different functional group.
4,4,5,5,6,6,7,7,7-Nonafluoro-1-heptanol: Similar fluorinated chain but with a hydroxyl group instead of iodine.
Uniqueness
(4,4,5,5,6,6,7,7,7-Nonafluoro-2-iodoheptyl)benzene is unique due to the presence of both a highly fluorinated alkyl chain and a benzene ring. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications in research and industry.
Properties
CAS No. |
116486-80-7 |
---|---|
Molecular Formula |
C13H10F9I |
Molecular Weight |
464.11 g/mol |
IUPAC Name |
(4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl)benzene |
InChI |
InChI=1S/C13H10F9I/c14-10(15,11(16,17)12(18,19)13(20,21)22)7-9(23)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
LIKGUYKLKJSBLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.